2-amino-N-cyclopropylethanesulfonamide hydrochloride
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Overview
Description
2-amino-N-cyclopropylethanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1173069-26-5 . It has a molecular weight of 200.69 and its IUPAC name is 2-amino-N-cyclopropylethanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 200.69 .Scientific Research Applications
Synthesis and Characterization of Cyclic Compounds
2-Amino-N-cyclopropylethanesulfonamide hydrochloride is a derivative of aminobenzenesulfonamide. The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been a subject of significant research. The development of sequential Nicholas and Pauson-Khand reactions has facilitated the synthesis of unique polyheterocyclic compounds. Additionally, advancements have been made in the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent, and the intramolecular Pauson-Khand reaction of nitroarene-enyne substrates for the synthesis of cyclopenta[c]piperidine alkaloids. These advancements underscore the importance of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Taurine Analog and Cytoprotective Properties
Taurine, 2-aminoethanesulfonic acid, bears structural similarities to 2-amino-N-cyclopropylethanesulfonamide hydrochloride. Taurine is known for its cytoprotective properties, including antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. These protective and therapeutic effects against oxidative stress-induced pathologies are relevant in the context of diabetes mellitus and its complications. This underscores the potential significance of structurally similar compounds like 2-amino-N-cyclopropylethanesulfonamide hydrochloride in medical research and therapeutic applications (Sirdah, 2015).
Antitumor Efficacy
Compounds such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) have been studied for their antitumor efficacy in several cancer models. The antitumor effects of FTY720 and its cytotoxicity involve S1PR-independent mechanisms, which are different from its immunosuppressive properties. This indicates the potential for compounds like 2-amino-N-cyclopropylethanesulfonamide hydrochloride to be investigated for similar antitumor properties (Zhang et al., 2013).
Antimicrobial and Broad Bioactive Spectrum
Sulfonamide derivatives, including aminobenzenesulfonamide, have a broad bioactive spectrum and show wide medicinal applications with significant development value. The chemically structural modifications of classical antibacterial aminobenzenesulfonamide have led to derivatives displaying antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic properties, and applications in neurological diseases and diuretic drugs. This extensive application range highlights the potential of structurally related compounds like 2-amino-N-cyclopropylethanesulfonamide hydrochloride in various medicinal applications (Shichao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-cyclopropylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILWAJRDKCFOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropylethanesulfonamide hydrochloride | |
CAS RN |
1173069-26-5 |
Source
|
Record name | 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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